
2-(2,4-Dichlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by the presence of a dichlorophenoxy group, a furan ring, and a thiazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Dichlorophenoxy Intermediate: Starting with 2,4-dichlorophenol, it can be reacted with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a thioamide and an appropriate amine.
Final Coupling: The final step involves coupling the dichlorophenoxy intermediate with the thiazepane-furan derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A herbicide known for its plant growth regulation properties.
2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with similar applications.
7-(Furan-2-yl)-1,4-thiazepane derivatives: Compounds with potential biological activities.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c18-12-3-4-14(13(19)10-12)23-11-17(21)20-6-5-16(24-9-7-20)15-2-1-8-22-15/h1-4,8,10,16H,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPQIMQHRJVCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(azepan-1-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2775878.png)
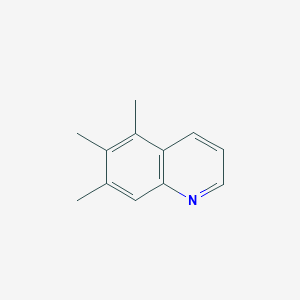
![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2775880.png)
![1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea](/img/structure/B2775882.png)
![6-acetyl-2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2775883.png)
![3,8-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B2775884.png)

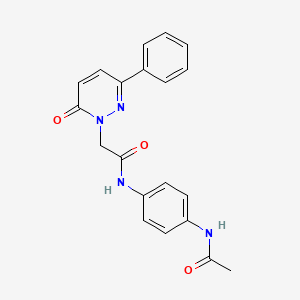
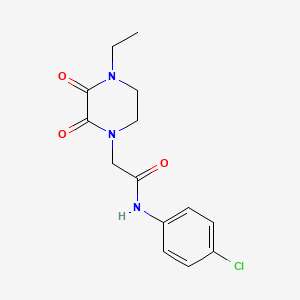
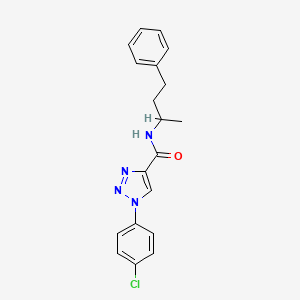
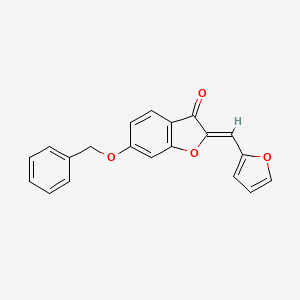
![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone](/img/structure/B2775899.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)
